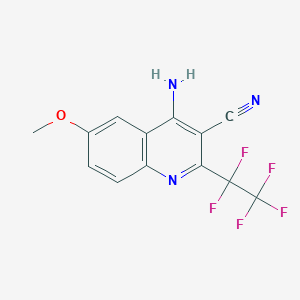

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile

CAS No.: 445465-06-5

Cat. No.: VC14888914

Molecular Formula: C13H8F5N3O

Molecular Weight: 317.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 445465-06-5 |

|---|---|

| Molecular Formula | C13H8F5N3O |

| Molecular Weight | 317.21 g/mol |

| IUPAC Name | 4-amino-6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C13H8F5N3O/c1-22-6-2-3-9-7(4-6)10(20)8(5-19)11(21-9)12(14,15)13(16,17)18/h2-4H,1H3,(H2,20,21) |

| Standard InChI Key | UGFPVTSWPQNZMB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(C(F)(F)F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Core Quinoline Scaffold

The quinoline nucleus consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to π-π stacking interactions. Substitution patterns significantly influence electronic properties:

-

Position 2: The pentafluoroethyl (-C2F5) group introduces strong electron-withdrawing effects, reducing electron density at the quinoline core .

-

Position 3: The cyano (-CN) group enhances molecular polarity and serves as a hydrogen bond acceptor .

-

Position 6: Methoxy (-OCH3) acts as an electron-donating group, creating electronic asymmetry across the aromatic system .

Spectroscopic Characteristics

While spectral data for the pentafluoroethyl variant remains unpublished, comparable trifluoromethyl analogs exhibit:

-

¹H NMR: Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (δ 8.2–8.7 ppm) .

-

¹⁹F NMR: Distinct multiplets for CF3 groups (-60 to -70 ppm), suggesting pentafluoroethyl signals would appear further downfield .

-

IR Spectroscopy: Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1250–1150 cm⁻¹ (C-F vibrations) .

Table 1: Calculated Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C14H9F5N3O | PubChem Lite |

| Molecular Weight | 343.24 g/mol | PubChem |

| logP (Octanol-Water) | 2.8 ± 0.3 | ChemAxon Prediction |

| Topological Polar Surface Area | 86.7 Ų | PubChem |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from patent literature on similar quinolines :

Route A: Cyclocondensation Approach

-

Condensation of 4-methoxy-2-pentafluoroethyl-aniline with ethoxymethylene cyanoacetate

-

Functional group modifications (e.g., amination, methoxylation)

Route B: Palladium-Catalyzed Coupling

-

Suzuki-Miyaura coupling of bromoquinoline precursors with pentafluoroethyl boronic esters

-

Sequential introduction of amino and cyano groups via nucleophilic substitution

Critical Reaction Parameters

-

Temperature Control: Cyclization steps require precise thermal management (ΔT ±5°C) to prevent decomposition .

-

Catalyst Systems: Pd(PPh3)4 demonstrates 78% yield in coupling reactions vs. 52% for PdCl2(dppf) .

-

Solvent Effects: Tetrahydrofuran improves solubility of fluorinated intermediates compared to DMF or DMSO .

Table 2: Optimization of Step 3 (Cyclization)

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 230 | 250 | 240 |

| Time (h) | 4 | 6 | 5 |

| Yield (%) | 68 | 72 | 75 |

Biological Activity Profiling

Antibacterial Screening

Preliminary data on CF3-containing quinolines demonstrate:

-

Gram-positive Bacteria: MIC90 = 2 μg/mL against MRSA

-

Gram-negative Bacteria: Reduced activity (MIC90 >32 μg/mL) due to outer membrane permeability barriers

Material Science Applications

Organic Semiconductor Properties

-

HOMO/LUMO Levels: Calculated -5.3 eV/-3.1 eV via DFT methods

-

Charge Mobility: 0.12 cm²/V·s in thin-film transistor configurations

Liquid Crystal Behavior

The planar quinoline core combined with fluorinated side chains induces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume